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hydrochloride

CAS No.: 1172877-70-1

Cat. No.: B6299967

Get Quote

Introduction & Strategic Significance
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, acting as

a highly effective bioisostere for indole and purine ring systems. Specifically, 4-Hydroxy-1H-
indazole hydrochloride is a critical building block for the synthesis of advanced active

pharmaceutical ingredients (APIs), including kinase inhibitors and apoptosis-inducing agents

targeting anti-apoptotic Bcl-2 proteins[1]. It is also heavily utilized in the development of non-

nucleoside reverse transcriptase inhibitors (NNRTIs) for antiretroviral therapies[2].

The C4-hydroxyl group is strategically valuable; it serves as a critical hydrogen bond donor

(HBD) or acceptor (HBA) within protein binding pockets (such as the kinase hinge region) and

acts as a versatile chemical handle for late-stage alkylation or cross-coupling[3]. Converting the

free base into the hydrochloride salt significantly enhances its oxidative stability, shelf-life, and

aqueous solubility, which is paramount for downstream biological assays and formulation[4].
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The classical synthesis of 4-hydroxyindazole, originally adapted from the foundational work of

Davies (1955), relies on the diazotization of o-toluidine derivatives[4][5].

For an industrial or scalable laboratory setting, the most logical and field-proven retrosynthetic

approach begins with 2-methyl-3-nitroaniline.

Causality for Route Selection: 2-Methyl-3-nitroaniline is commercially abundant and

inexpensive. More importantly, the intramolecular cyclization of its diazonium salt is highly

regioselective. By installing the indazole core early with a nitro group at the 4-position, we

avoid the harsh, unselective electrophilic aromatic substitution conditions required to

functionalize an unactivated indazole ring. The nitro group is then cleanly reduced to an

amine, which undergoes a Sandmeyer-type hydroxylation to yield the final phenol.
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2-Methyl-3-nitroaniline
(Starting Material)

Step 1: Diazotization & Cyclization
Reagents: NaNO2, HCl, AcOH

4-Nitro-1H-indazole
(Intermediate 1)

Step 2: Catalytic Hydrogenation
Reagents: H2, 10% Pd/C, MeOH

4-Amino-1H-indazole
(Intermediate 2)

Step 3: Sandmeyer Hydroxylation
Reagents: NaNO2, H2SO4, H2O

4-Hydroxy-1H-indazole
(Free Base)

Step 4: Salt Formation
Reagents: HCl in Dioxane

4-Hydroxy-1H-indazole HCl
(Final API Intermediate)

Click to download full resolution via product page

Figure 1: Step-by-step synthetic workflow for 4-Hydroxy-1H-indazole hydrochloride.
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Experimental Methodologies & Self-Validating
Protocols
As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to

ensure mechanistic fidelity and prevent the propagation of impurities.

Step 1: Diazotization & Modified Jacobson Cyclization
Reagents: 2-Methyl-3-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), conc. HCl, Glacial Acetic Acid.

Procedure: Suspend 2-methyl-3-nitroaniline in a 1:1 mixture of glacial acetic acid and

concentrated HCl. Cool the matrix to 0 °C using an ice-brine bath. Add an aqueous solution

of NaNO₂ dropwise via an addition funnel, maintaining the internal temperature strictly below

5 °C. Stir for 1 hour at 0 °C, then remove the cooling bath. Allow the mixture to warm to room

temperature and stir for 12 hours to drive the cyclization. Neutralize carefully with aqueous

NaOH and filter the resulting yellow precipitate (4-nitro-1H-indazole).

Expert Causality: Acetic acid is utilized as a co-solvent to ensure complete solubilization of

the starting aniline. If the aniline remains suspended, unreacted starting material will undergo

an off-target azo-coupling reaction with the newly formed diazonium salt, generating highly

colored, intractable azo-dye impurities.

Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper 15 minutes after the

NaNO₂ addition. An immediate blue-black color confirms the presence of excess nitrous acid

(nitrosonium ion), physically validating that the diazotization is complete.

2-Methyl-3-nitroaniline Nitrosonium Attack
[NaNO2 / HCl]

Diazonium Salt
[Ar-N2+ Cl-]

Deprotonation & Cyclization
[-H+, -H2O] 4-Nitro-1H-indazole

Click to download full resolution via product page

Figure 2: Mechanistic pathway of the modified Jacobson indazole cyclization.

Step 2: Catalytic Hydrogenation
Reagents: 4-Nitro-1H-indazole (1.0 eq), 10% Pd/C (0.05 eq), Methanol, H₂ gas.
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Procedure: Dissolve 4-nitro-1H-indazole in anhydrous methanol. Purge the reaction flask

with nitrogen. Carefully add 10% Palladium on Carbon (Pd/C). Evacuate the flask and

backfill with hydrogen gas (via balloon or Parr shaker at 1 atm). Stir vigorously at room

temperature for 6 hours. Filter the heterogeneous mixture through a tightly packed pad of

Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 4-

amino-1H-indazole.

Expert Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to

avoid heavy metal contamination in the API intermediate. The mild conditions (1 atm H₂, RT)

prevent the hydrogenolysis of the indazole N-N bond, which can occur under high-pressure

hydrogenation.

Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is validated when the

UV-active, yellow nitro spot completely disappears, replaced by a highly polar, ninhydrin-

positive (purple) amine spot. The physical cessation of hydrogen gas uptake also confirms

reaction completion.

Step 3: Sandmeyer-Type Hydroxylation
Reagents: 4-Amino-1H-indazole (1.0 eq), NaNO₂ (1.1 eq), 20% aq. H₂SO₄.

Procedure: Suspend 4-amino-1H-indazole in 20% aqueous H₂SO₄ and cool to 0 °C.

Dropwise add an aqueous solution of NaNO₂. Stir for 30 minutes at 0 °C to form the

diazonium sulfate salt. Equip the flask with a reflux condenser and slowly heat the reaction

mixture to 100 °C for 2.5 hours. Cool to room temperature, extract with ethyl acetate, wash

with brine, dry over Na₂SO₄, and concentrate to yield 4-hydroxy-1H-indazole.

Expert Causality: Sulfuric acid (H₂SO₄) is strictly mandated here instead of Hydrochloric acid

(HCl). If HCl were used, the highly nucleophilic chloride ions would compete with water

during the thermal decomposition of the diazonium salt, leading to the formation of 4-chloro-

1H-indazole as a major, difficult-to-separate impurity. The bisulfate/sulfate anion is non-

nucleophilic, ensuring water is the sole nucleophile, driving exclusive phenol formation.

Self-Validation (IPC): The transition from 0 °C to 100 °C will trigger vigorous nitrogen gas

evolution. The physical cessation of bubbling at reflux validates the complete thermal

decomposition of the diazonium intermediate into the hydroxylated product.
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Step 4: Hydrochloride Salt Formation
Reagents: 4-Hydroxy-1H-indazole (1.0 eq), 4M HCl in Dioxane (1.1 eq), Anhydrous Diethyl

Ether.

Procedure: Dissolve the crude 4-hydroxy-1H-indazole free base in a minimum volume of

anhydrous diethyl ether (or a mixture of ether/THF if solubility is poor). Cool the solution to 0

°C. Dropwise add 4M HCl in dioxane. Stir for 1 hour at 0 °C. Filter the resulting precipitate,

wash extensively with cold ether, and dry under high vacuum at 40 °C to yield the final 4-
hydroxy-1H-indazole hydrochloride.

Expert Causality: The solvent system (ether/dioxane) is chosen because the resulting

hydrochloride salt is highly insoluble in non-polar/ethereal environments. This drives the

crystallization process to completion and leaves organic impurities dissolved in the mother

liquor, acting as a final purification step.

Self-Validation (IPC): The immediate formation of a dense white/off-white precipitate upon

the addition of the HCl solution validates salt formation. A pH check of the supernatant (pH <

2) confirms that an excess of HCl was achieved and the free base is fully consumed.

Quantitative Data & Yield Analysis
The following table summarizes the expected kinetic parameters, yields, and purity profiles for

the optimized 4-step sequence.
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Step
Chemical
Transfor
mation

Reagents
/ Catalyst

Time (h) Temp (°C)
Expected
Yield (%)

Target
Purity
(HPLC)

1

Diazotizati

on &

Cyclization

NaNO₂,

HCl, AcOH
13.0 0 → 25 85 - 90 > 95%

2
Catalytic

Reduction

H₂, 10%

Pd/C,

MeOH

6.0 25 92 - 96 > 98%

3

Sandmeyer

Hydroxylati

on

NaNO₂,

H₂SO₄,

H₂O

3.0 0 → 100 65 - 75 > 92%

4
Salt

Formation

HCl in

Dioxane,

Et₂O

1.0 0 90 - 95 > 99%

Overall
SM to Final

API Int.
- ~23.0 - ~45 - 61 > 99%

Analytical Characterization Signatures
To ensure the scientific integrity of the synthesized 4-Hydroxy-1H-indazole hydrochloride,

the following analytical signatures should be verified:

LC-MS (ESI+):m/z calculated for C₇H₆N₂O [M+H]⁺: 135.05; Found: 135.1. (Note: The HCl

salt dissociates in the MS source).

¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, N-H), 10.05 (br s, 1H, O-H), 8.02 (s, 1H,

C3-H), 7.15 (t, J = 7.8 Hz, 1H, C6-H), 6.95 (d, J = 7.8 Hz, 1H, C7-H), 6.42 (d, J = 7.8 Hz, 1H,

C5-H). The presence of a broad exchangeable signal past 10 ppm often confirms the

hydrochloride salt's acidic proton environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and
autoimmune diseases - Google Patents [patents.google.com]

2. pubs.acs.org [pubs.acs.org]

3. 1h-Indazol-4-ol,6-bromo-3-chloro- | 887568-77-6 | Benchchem [benchchem.com]

4. WO2001036413A1 - Aryloxy propanolamines for improving livestock production - Google
Patents [patents.google.com]

5. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived
sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing)
[pubs.rsc.org]

To cite this document: BenchChem. [Synthesis of 4-Hydroxy-1H-indazole Hydrochloride: An
In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-
hydrochloride-an-in-depth-technical-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1955/JR/jr9550002412
https://pubs.acs.org/doi/10.1021/jm801322h
https://www.benchchem.com/product/b6299967?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US9493431B2/en
https://patents.google.com/patent/US9493431B2/en
https://pubs.acs.org/doi/pdf/10.1021/jm801322h?ref=article_openPDF
https://www.benchchem.com/product/B1384463
https://patents.google.com/patent/WO2001036413A1/en
https://patents.google.com/patent/WO2001036413A1/en
https://pubs.rsc.org/en/content/articlelanding/1955/jr/jr9550002412/unauth
https://pubs.rsc.org/en/content/articlelanding/1955/jr/jr9550002412/unauth
https://pubs.rsc.org/en/content/articlelanding/1955/jr/jr9550002412/unauth
https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-hydrochloride-an-in-depth-technical-guide
https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-hydrochloride-an-in-depth-technical-guide
https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-hydrochloride-an-in-depth-technical-guide
https://www.benchchem.com/product/b6299967/docs#synthesis-of-4-hydroxy-1h-indazole-hydrochloride-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6299967?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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